![molecular formula C10H15O2PS B5019220 (1-mercapto-1-methylpropyl)phenylphosphinic acid](/img/structure/B5019220.png)
(1-mercapto-1-methylpropyl)phenylphosphinic acid
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Overview
Description
(1-mercapto-1-methylpropyl)phenylphosphinic acid, also known as BMEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMEDA is a phosphinic acid derivative that contains a thiol group, which makes it a useful ligand for metal ion coordination. This compound is synthesized through a multistep process involving the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine, followed by the reaction with methyl iodide.
Mechanism of Action
(1-mercapto-1-methylpropyl)phenylphosphinic acid acts as a bidentate ligand, coordinating with metal ions through its thiol and phosphinic acid groups. The coordination of this compound with metal ions can result in changes in the metal ion's electronic structure, which can affect its reactivity and catalytic activity. The coordination of this compound with metal ions has also been shown to enhance the stability and solubility of metal complexes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and has been used in the treatment of metal poisoning. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
(1-mercapto-1-methylpropyl)phenylphosphinic acid has several advantages for use in lab experiments, including its ability to coordinate with various metal ions, its low toxicity, and its stability. However, this compound may have limitations in certain applications due to its relatively low solubility in water and its potential to form insoluble complexes with some metal ions.
Future Directions
Future research on (1-mercapto-1-methylpropyl)phenylphosphinic acid could focus on the development of new metal complexes for catalysis and materials science applications. This compound could also be further studied for its potential as a therapeutic agent for cancer and other diseases. In addition, research could be conducted to improve the solubility and stability of this compound and its metal complexes.
Synthesis Methods
The synthesis of (1-mercapto-1-methylpropyl)phenylphosphinic acid involves a multistep process that starts with the reaction of phenylphosphonic dichloride with 3-mercaptopropylamine to form (3-mercaptopropyl)phenylphosphonic acid. This intermediate is then reacted with methyl iodide to form this compound. The overall reaction can be represented as follows:
Phenylphosphonic dichloride + 3-Mercaptopropylamine → (3-Mercaptopropyl)phenylphosphonic acid
(3-Mercaptopropyl)phenylphosphonic acid + Methyl iodide → this compound
Scientific Research Applications
(1-mercapto-1-methylpropyl)phenylphosphinic acid has been extensively studied for its ability to coordinate with various metal ions, including copper, zinc, and nickel. It has been used as a ligand in the synthesis of metal complexes for various applications, such as catalysis, electrochemistry, and materials science. This compound has also been used in the development of sensors for metal ion detection, as well as in the treatment of metal poisoning.
properties
IUPAC Name |
phenyl(2-sulfanylbutan-2-yl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2PS/c1-3-10(2,14)13(11,12)9-7-5-4-6-8-9/h4-8,14H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIGSPBCHIEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(P(=O)(C1=CC=CC=C1)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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